Glycyl-D-valine

Description

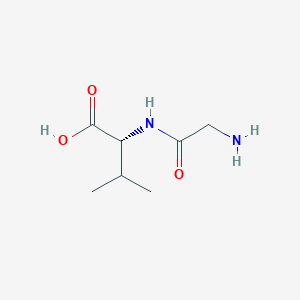

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-[(2-aminoacetyl)amino]-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O3/c1-4(2)6(7(11)12)9-5(10)3-8/h4,6H,3,8H2,1-2H3,(H,9,10)(H,11,12)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STKYPAFSDFAEPH-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C(=O)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Characterization and Spectroscopic Analysis of Glycyl D Valine Systems

Crystallographic Analysis of Glycyl-D-valine and Related Dipeptides

X-ray crystallography provides definitive information on the atomic arrangement of molecules in the solid state. While specific crystallographic data for this compound is not widely published, extensive studies on its stereoisomer, Glycyl-L-valine, and other related dipeptides offer significant insights into the expected structural characteristics.

Powder X-ray Diffraction (PXRD)

Powder X-ray Diffraction (PXRD) is a powerful technique for characterizing crystalline materials. It is particularly useful for identifying crystalline phases, assessing sample purity, and, in some cases, determining crystal structures when single crystals are unavailable. cardiff.ac.uk The PXRD pattern of a microcrystalline powder sample provides a fingerprint based on the lattice parameters of the material. researchgate.net For dipeptides like this compound, PXRD can confirm the crystalline nature of a synthesized sample. The analysis involves comparing the experimental diffraction pattern with simulated patterns generated from known crystal structures, often from databases like the Cambridge Crystallographic Data Centre (CCDC). ua.pt Although obtaining single crystals can be challenging for some amino acids and peptides, modern PXRD techniques, sometimes combined with computational methods like Density Functional Theory (DFT), can allow for complete structure determination from high-resolution powder data. rsc.orgnih.gov

Single Crystal X-ray Diffraction

Below is a table summarizing the crystallographic data for the closely related dipeptide, Glycyl-L-valine, which serves as a valuable reference for understanding the structural properties of this compound.

Table 1: Crystallographic Data for Glycyl-L-valine

| Parameter | Value |

|---|---|

| CCDC Number | 634906 |

| Empirical Formula | C₇H₁₄N₂O₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

Data sourced from the Cambridge Structural Database (CSD) via PubChem. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for probing the structure and dynamics of molecules in solution. nih.gov Unlike crystallography, which provides a static picture of the solid state, NMR reveals the average conformation and flexibility of molecules as they exist in a liquid environment.

¹³C NMR Spectroscopic Studies

¹³C NMR spectroscopy provides information on each unique carbon atom within a molecule, making it a powerful tool for structural verification. udel.edu The chemical shift of each carbon is highly sensitive to its local electronic environment. For dipeptides, ¹³C NMR can be used to confirm the presence of carbonyl, alpha-carbon, and side-chain carbons. chemicalbook.comchemicalbook.com Studies on related amino acid derivatives have shown that the chemical shifts of carbonyl carbons can be influenced by factors such as solvent polarity and intramolecular hydrogen bonding. escholarship.org While a fully assigned spectrum for this compound is not detailed in the provided sources, experimental ¹³C NMR data for L-valine is available and provides expected chemical shift ranges for the valine moiety within the dipeptide. hmdb.ca

Table 2: Experimental ¹³C NMR Chemical Shifts for L-Valine

| Carbon Atom | Chemical Shift (ppm) |

|---|---|

| Cα | ~62 |

| Cβ | ~32 |

| Cγ1, Cγ2 | ~19-20 |

| C' (Carbonyl) | ~177 |

Values are approximate and based on experimental data in H₂O. hmdb.ca

¹H and ¹¹B NMR Analysis of Glycyl-Valine Conjugates

¹H NMR spectroscopy is fundamental for determining the structure of organic molecules by providing information about the number, environment, and connectivity of hydrogen atoms. hmdb.ca In the context of dipeptides, it helps assign protons on the alpha-carbons, the amide backbone, and the amino acid side chains.

When Glycyl-valine is conjugated with boron-containing compounds, specialized NMR techniques are required. ¹¹B NMR is used specifically to detect the presence and chemical environment of boron atoms. sdsu.edu Boron-containing compounds are of interest in various chemical and biological applications, and ¹¹B NMR can distinguish between different boron species, such as boronic acids and boronate esters. mdpi.comnih.gov For structural elucidation of complex boronated molecules, two-dimensional NMR experiments like ¹H-¹¹B Heteronuclear Multiple Bond Correlation (HMBC) are employed. nih.gov This technique reveals correlations between protons and boron atoms over two to three bonds, allowing for the unambiguous determination of how the boron moiety is connected to the dipeptide. nih.gov The development of optimized ¹H-¹¹B HMBC methods facilitates the characterization of small quantities of these conjugates. nih.gov

NMR-Based Conformational Analysis of Dipeptides and Oligopeptides

The biological function of peptides is intrinsically linked to their three-dimensional conformation. NMR spectroscopy is a primary tool for studying the conformational preferences of peptides in solution. nih.gov For dipeptides like this compound, key NMR parameters are used to deduce the preferred backbone and side-chain torsion angles (φ, ψ, and χ).

Techniques such as the Nuclear Overhauser Effect (NOE), which measures through-space proximity between protons, and the analysis of scalar coupling constants (e.g., ³J(HN,Hα)), provide crucial distance and dihedral angle restraints, respectively. mdpi.comresearchgate.net These experimental restraints can be integrated with molecular dynamics (MD) simulations to generate a representative ensemble of structures that describe the dynamic nature of the peptide in solution. mdpi.comnih.gov Studies on various dipeptides have shown that their conformational preferences can vary significantly, with some, like alanine dipeptides, favoring a PII conformation, while valine-containing dipeptides show an increased population of the β conformation. researchgate.net This detailed conformational analysis is vital for understanding peptide-receptor interactions and for the rational design of peptidomimetics. nih.gov

Vibrational Spectroscopy: FT-Raman and FT-IR Analysis of this compound

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, serves as a powerful non-destructive tool for probing the molecular structure and conformational states of peptides like this compound. These methods measure the vibrational energies of molecular bonds, which are sensitive to the local chemical environment, secondary structure, and intermolecular interactions such as hydrogen bonding. mdpi.comnih.gov

In the solid state, the vibrational spectra of this compound are characterized by distinct bands corresponding to the vibrations of its constituent functional groups: the peptide (amide) bond, the carboxylate group, the ammonium group, and the valine side chain. The analysis of these bands provides detailed insights into the molecular conformation.

Key vibrational modes for peptides are the amide bands. The Amide I mode, appearing in the 1600-1700 cm⁻¹ region, is primarily associated with the C=O stretching vibration of the peptide backbone and is highly sensitive to the peptide's secondary structure. kennesaw.edu For valine-containing oligopeptides, a strong Amide I band is typically observed in the Raman spectrum around 1672 cm⁻¹, with a corresponding strong band in the IR spectrum near 1640 cm⁻¹. umich.edu The Amide II band, found between 1510 and 1580 cm⁻¹, results from a combination of N-H in-plane bending and C-N stretching vibrations. It is generally intense in the IR spectrum but weak in the Raman spectrum. umich.edu The Amide III band is a more complex vibration observed between 1240 and 1340 cm⁻¹, arising from coupled N-H in-plane bending, C-N stretching, and C-C stretching modes. acs.org

Vibrations associated with the amino acid side chains and the peptide skeleton also provide valuable structural information. For this compound, the isopropyl group of the valine residue gives rise to characteristic C-H stretching and bending vibrations. Skeletal vibrations, which appear in the 810-950 cm⁻¹ region of the Raman spectrum, are sensitive to conformational changes and involve coupled stretching and bending modes of the Cα-C, Cα-N, and N-Cα-C bonds. acs.org The N-H stretching vibrations, typically observed above 3000 cm⁻¹, are particularly sensitive to the strength and geometry of hydrogen bonds within the crystal lattice. mdpi.com

The table below summarizes the principal vibrational modes observed in FT-IR and FT-Raman spectra for dipeptides like this compound and their typical frequency ranges.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Primary Motion | Spectroscopic Activity |

| Amide A (N-H Stretch) | 3200 - 3300 | N-H stretching, sensitive to H-bonding | IR, Raman |

| Amide B | ~3070 | Fermi resonance of Amide II | IR |

| C-H Stretch | 2800 - 3000 | Symmetric and asymmetric stretching of CH, CH₂, and CH₃ groups | IR, Raman |

| Amide I | 1600 - 1700 | C=O stretching | Strong in IR, Strong in Raman |

| Amide II | 1510 - 1580 | N-H in-plane bending and C-N stretching | Strong in IR, Weak in Raman |

| COO⁻ Asymmetric Stretch | ~1590 | Asymmetric stretching of the carboxylate group | Strong in IR |

| COO⁻ Symmetric Stretch | ~1410 | Symmetric stretching of the carboxylate group | IR |

| Amide III | 1240 - 1340 | N-H bending and C-N stretching | IR, Raman |

| Skeletal Vibrations | 810 - 950 | C-C and C-N stretching modes | Raman |

Note: The exact frequencies can vary depending on the peptide's specific conformation, solid-state packing, and the presence of intermolecular hydrogen bonds.

Mass Spectrometry (MS) Applications in Peptide Characterization

Mass spectrometry (MS) is an indispensable analytical technique for the characterization of peptides, providing precise information on molecular weight and structure. genosphere-biotech.com For dipeptides such as this compound, "soft" ionization techniques are required as they are thermolabile molecules. genosphere-biotech.com Electrospray ionization (ESI) is a particularly suitable method, as it allows for the transfer of intact peptide ions from a liquid phase into the gas phase for mass analysis. europeanpharmaceuticalreview.com

In a typical ESI-MS experiment, a solution of the peptide is introduced into the mass spectrometer, where it is ionized, most commonly through protonation, to form a positively charged molecular ion [M+H]⁺. europeanpharmaceuticalreview.comnih.gov The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z), allowing for the accurate determination of the peptide's molecular weight. For this compound (C₇H₁₄N₂O₃, molecular weight 174.20 g/mol ), the primary ion observed in positive-ion ESI-MS would be the protonated molecule at an m/z of approximately 175.1. nih.gov

ESI-MS and HPLC-MS/MS for this compound Derivatives

The coupling of high-performance liquid chromatography (HPLC) with tandem mass spectrometry (HPLC-MS/MS) provides a powerful platform for the comprehensive analysis of peptides and their derivatives. nih.gov HPLC first separates the components of a mixture, after which the mass spectrometer provides detection and structural characterization. uab.edu This is crucial for verifying the purity of synthetic peptides and for identifying any by-products. nih.govuab.edu

While ESI-MS confirms the molecular weight, tandem mass spectrometry (MS/MS) is used to elucidate the peptide's amino acid sequence and structure. In an MS/MS experiment, the [M+H]⁺ ion of this compound is selected and subjected to collision-induced dissociation (CID). This process fragments the peptide, primarily at the amide bond, producing a series of characteristic product ions known as b- and y-ions. uab.edu The analysis of the mass differences between these fragment ions allows for the unambiguous confirmation of the amino acid sequence.

However, the structural elucidation of some dipeptides by LC-ESI-MS/MS can be challenging due to limited fragmentation of the protonated molecule. nih.gov To overcome this, alternative strategies can be employed. One approach is to analyze the fragmentation of sodium adducts ([M+Na]⁺), which can alter the fragmentation pathways and provide more detailed structural information. nih.gov Another effective technique is chemical derivatization prior to analysis. nih.govnih.gov Reagents can be used to modify the N-terminus or C-terminus of the peptide, which not only improves chromatographic behavior but can also direct fragmentation during MS/MS analysis, leading to more informative spectra for definitive identification. nih.gov

The table below details the expected mass-to-charge ratios for the primary parent and fragment ions of this compound in an ESI-MS/MS experiment.

| Ion Type | Sequence Fragment | Structure | Calculated m/z |

| Parent Ion | |||

| [M+H]⁺ | Gly-Val | [H₂N-CH₂-CO-NH-CH(CH(CH₃)₂)-COOH + H]⁺ | 175.1 |

| Fragment Ions | |||

| b₁ | Gly | [H₂N-CH₂-CO]⁺ | 58.0 |

| y₁ | Val | [H₂N-CH(CH(CH₃)₂)-COOH + H]⁺ | 118.1 |

Computational Investigations and Molecular Modeling of Glycyl D Valine

Quantum Chemical Studies and Electronic Structure Analysis

Quantum chemical studies provide profound insights into the electronic structure and reactivity of dipeptides like Glycyl-D-valine. These computational methods allow for a detailed analysis of the molecule's behavior at the atomic level, elucidating properties that are difficult to probe experimentally.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the electronic structure of molecules. For Glycyl-L-valine, DFT calculations have been performed to optimize the molecular geometry and to predict various chemical properties. nih.govnih.gov A common approach involves using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a 6-311+G(d,p) basis set. nih.govresearchgate.net This level of theory provides a reliable balance between computational cost and accuracy for organic molecules.

The optimization process yields the most stable three-dimensional arrangement of the atoms in the dipeptide, providing theoretical values for bond lengths, bond angles, and dihedral angles. These calculated parameters can be compared with experimental data from techniques like X-ray diffraction (XRD) to validate the computational model. nih.gov For Glycyl-L-valine, DFT calculations have shown good agreement with experimental XRD data, although slight deviations are observed. nih.govcauverycollege.ac.in These differences are expected, as theoretical calculations typically model an isolated molecule in the gaseous phase, whereas experimental results reflect the molecule's structure within a solid crystal lattice, influenced by intermolecular forces. cauverycollege.ac.in For instance, DFT calculations predicted a C7=O11 bond length of 1.2064 Å, while the experimental value was found to be 1.254 Å, indicating the influence of intermolecular hydrogen bonding in the crystal structure. nih.gov

HOMO and LUMO Energy Analysis

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding the chemical reactivity and electronic properties of a molecule. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap, is a key indicator of molecular stability and reactivity. researchgate.net

A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap suggests that the molecule is more reactive and can be easily polarized. researchgate.net For Glycyl-L-valine, DFT calculations have determined the HOMO and LUMO energies, revealing that an intramolecular charge transfer occurs within the molecule. nih.govnih.govresearchgate.net

| Orbital | Energy (eV) |

|---|---|

| HOMO | -8.7447 |

| LUMO | -3.2005 |

| Energy Gap (ΔE) | 5.5442 |

The HOMO and LUMO energies were calculated for Glycyl-L-valine in the gas phase using the B3LYP/6-311+G(d,p) level of theory. researchgate.net

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. nih.govresearchgate.net The MEP surface is color-coded to represent different electrostatic potential values. Regions with a negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions with a positive potential (colored blue) are electron-deficient and prone to nucleophilic attack. Green areas represent neutral or zero potential regions. researchgate.netresearchgate.net

In Glycyl-L-valine, the MEP analysis reveals that the most negative potential is concentrated around the oxygen atoms of the carboxylate and amide groups, highlighting these as the primary sites for electrophilic interaction. researchgate.net Conversely, the positive potential is localized around the hydrogen atoms of the ammonium group (NH3+), indicating these as the sites for nucleophilic attack. researchgate.net This visual representation of charge distribution is instrumental in understanding how the dipeptide interacts with other molecules, including receptors and enzymes. researchgate.net

Mulliken Atomic Charge Analysis

Mulliken population analysis is a method used to calculate the partial atomic charges on the individual atoms within a molecule from quantum chemical calculations. uni-muenchen.dewikipedia.org This analysis provides a quantitative measure of the electron distribution and helps in understanding the electrostatic properties of the molecule. nih.govnih.gov The calculated charges are influenced by the electronegativity of the atoms and their bonding environment.

For Glycyl-L-valine, DFT calculations have been used to determine the Mulliken atomic charges. nih.gov This analysis typically shows that the oxygen and nitrogen atoms carry significant negative charges due to their high electronegativity, while the hydrogen atoms attached to them, and many of the carbon atoms, exhibit positive charges. The distribution of these charges across the molecule is fundamental to its polarity, dipole moment, and its ability to engage in intermolecular interactions.

| Atom | Calculated Mulliken Charge (a.u.) |

|---|---|

| O (Carboxylate) | -0.75 to -0.85 |

| O (Amide) | -0.60 to -0.70 |

| N (Ammonium) | -0.45 to -0.55 |

| N (Amide) | -0.80 to -0.90 |

| C (Carbonyl) | +0.80 to +0.90 |

| H (Ammonium) | +0.40 to +0.50 |

Note: The values presented are representative charges for atoms in similar dipeptides calculated using DFT methods and are intended for illustrative purposes, as the specific values for the Glycyl-L-valine study were not available in the cited abstracts.

Analysis of Intermolecular Interactions in this compound Systems

The properties of this compound in the solid state are heavily governed by the network of intermolecular interactions that hold the molecules together in the crystal lattice. Understanding these interactions is crucial for explaining the physical characteristics of the compound.

Hydrogen Bonding Networks

In the crystalline state, Glycyl-L-valine molecules, existing as zwitterions, are interconnected by an extensive and complex three-dimensional network of hydrogen bonds. nih.gov These bonds are the primary intermolecular forces responsible for the stability of the crystal structure. The protonated N-terminal amino group (NH3+) acts as a hydrogen bond donor, while the deprotonated C-terminal carboxylate group (COO-) and the carbonyl oxygen of the peptide bond serve as hydrogen bond acceptors. nih.govcauverycollege.ac.in

The primary type of interaction observed is the N-H···O hydrogen bond. nih.gov DFT calculations and XRD analysis have confirmed the presence of these bonds, which link the molecules in a head-to-tail fashion. nih.govresearchgate.netcauverycollege.ac.in The elongation of certain bond lengths in the experimental crystal structure compared to the theoretically calculated gas-phase structure (e.g., the C=O bond of the amide group) provides strong evidence for the involvement of these groups in hydrogen bonding. nih.gov The crystal structure of Glycyl-L-valine is particularly complex, crystallizing in the P212121 space group with seven independent molecules in the asymmetric unit, which allows for the formation of particularly short and strong hydrogen bonds. nih.govresearchgate.net

| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H···A Interaction | Bond Length (D···A) (Å) | Bond Angle (D-H-A) (°) |

|---|---|---|---|---|---|

| N (Ammonium) | H | O (Carboxylate) | N-H···O | ~2.8 - 3.0 | ~160 - 175 |

| N (Amide) | H | O (Carboxylate) | N-H···O | ~2.9 - 3.1 | ~155 - 170 |

| N (Ammonium) | H | O (Amide) | N-H···O | ~2.8 - 3.0 | ~160 - 175 |

Note: The values are typical ranges for N-H···O hydrogen bonds in amino acid and peptide crystals. researchgate.netnih.gov The specific lengths and angles for all interactions in the Glycyl-L-valine crystal are numerous due to the high Z' value. researchgate.net

Conformational Analysis through Theoretical Calculations

The three-dimensional structure of a dipeptide like this compound is not static; it exists as an ensemble of different shapes or conformations. Theoretical calculations are essential tools for exploring these conformations and understanding their relative stabilities. These computational methods map the potential energy surface of the molecule, identifying low-energy, stable structures and the energy barriers between them.

The table below illustrates typical dihedral angles for a valine-containing dipeptide as determined by theoretical calculations, providing an example of the data generated in such a conformational analysis.

| Dipeptide Fragment | Theoretical Method | Phi (φ) Angle | Psi (ψ) Angle | Conformation |

| Valine Dipeptide | Ab Initio | -159.0° | +140.7° | Bent |

This table presents example data from a computational study on a generic valine dipeptide to illustrate the outputs of conformational analysis.

Simulation of this compound Hydrolysis and Reaction Mechanisms

The cleavage of the peptide bond in this compound is a hydrolysis reaction that is fundamental to its metabolism and stability. Except at extreme pH and high temperatures, this process is typically very slow. Computational simulations provide a molecular-level view of the reaction mechanism, allowing researchers to explore the transition states and calculate the energy barriers associated with bond breaking.

While detailed quantum mechanical simulations focused solely on this compound hydrolysis are not extensively documented in literature, the hydrolysis of the this compound peptide bond has been a subject of significant experimental investigation, particularly in the context of the model compound N-(phenylacetyl)this compound researchgate.netchemistry-chemists.comresearchgate.netacs.orgacs.orgacs.orguregina.caresearchgate.netacs.orgresearchgate.netacs.org. These experimental studies provide crucial kinetic data that serve as benchmarks for validating computational models. The hydrolysis rates are shown to be dependent on pH, with distinct mechanisms for acid-catalyzed, water-mediated, and base-catalyzed reactions.

Computational studies on the hydrolysis of other amides and dipeptides have established robust theoretical frameworks for investigating these mechanisms. Methods such as DFT, often combined with a cluster-continuum model to account for solvent effects, are used to map the reaction pathways uregina.ca. These simulations calculate the Gibbs free energy of activation (ΔG‡) for key steps, such as the nucleophilic attack of a water molecule or hydroxide ion on the carbonyl carbon of the peptide bond, leading to a tetrahedral intermediate uregina.cadntb.gov.ua. The subsequent breakdown of this intermediate to form glycine (B1666218) and D-valine is also modeled. For example, theoretical calculations for the base-catalyzed hydrolysis of formamide, a simple model for the peptide bond, have predicted activation free energies that can be compared with experimental values uregina.ca.

The experimental rate constants for the hydrolysis of the this compound bond in a model system provide a clear picture of its stability and reactivity across different pH conditions researchgate.net. These values represent the targets that a successful computational simulation of the hydrolysis mechanism would aim to reproduce.

| Reaction Type | Rate Constant | Half-Life (at pH 7, 37°C) |

| Water-mediated (kH₂O) | (8.23 ± 4.33) × 10⁻¹¹ s⁻¹ | 267 years researchgate.net |

| Acid-catalyzed (kH₃O⁺) | (1.67 ± 0.80) × 10⁻⁶ M⁻¹s⁻¹ | N/A |

| Base-catalyzed (kOH⁻) | (1.16 ± 0.56) × 10⁻⁶ M⁻¹s⁻¹ | N/A |

This table presents experimentally determined kinetic data for the hydrolysis of the this compound peptide bond within the N-(phenylacetyl)this compound compound researchgate.net.

Computational models would explore the precise molecular movements involved, such as the role of additional water molecules in forming proton-relay networks to facilitate the reaction, and would aim to elucidate the structures of the short-lived transition states, providing a complete, dynamic picture of the hydrolysis process uregina.ca.

Biological Activities and Mechanisms of Glycyl D Valine in Research Models

Cellular Uptake and Transport Mechanisms of Glycyl-Valine

The absorption and transport of dipeptides like Glycyl-D-valine are critical determinants of their bioavailability and physiological effects. Studies in various models have revealed specific, energy-dependent systems for their uptake.

Research utilizing the bacterium Leuconostoc mesenteroides has demonstrated the existence of distinct, energy-dependent uptake systems for valine and its dipeptide form, glycylvaline. asm.org In these microorganisms, glycylvaline was found to promote growth more effectively than valine alone. This suggests a separate and efficient transport mechanism for the dipeptide. asm.org The uptake systems for both the amino acid and the dipeptide were shown to be saturable and require energy. asm.org Further investigation revealed that other dipeptides could competitively inhibit the uptake of glycyl-DL-valine, indicating a shared transport system for these small peptides. asm.org Bacterial peptide transporters, which are crucial for acquiring amino acids, carbon, and nitrogen, are broadly categorized into ATP-binding cassette (ABC) transporters and proton-dependent oligopeptide transporters (POT). researchgate.net These systems are responsible for the uptake of di- and tripeptides. researchgate.net

The human intestinal cell line, Caco-2, is a well-established model for studying the transepithelial transport of nutrients and drugs. While direct studies on this compound are limited, research on the diastereomers of valyl-valine (Val-Val) and valyl-valyl-valine (Val-Val-Val) provides significant insights into how the stereochemistry of valine affects transport.

In studies with Val-Val-Val stereoisomers, it was found that their permeability coefficients across Caco-2 cell monolayers were low and nearly identical, with passive diffusion through the paracellular route being the primary mechanism of transepithelial transport. nih.gov The interaction with the apical oligopeptide transporter was a good predictor of cellular uptake but not of transepithelial transport, suggesting different stereochemical requirements for the transporters on the apical and basolateral membranes. nih.gov Similarly, a study on the anti-inflammatory peptide γ-glutamyl valine (γ-EV) in Caco-2 cells identified both PepT1-mediated and paracellular pathways as transport routes. nih.gov These findings suggest that this compound likely crosses epithelial barriers through a combination of passive paracellular diffusion and potentially interacting with peptide transporters, with its D-valine component influencing its stability and interaction with these transporters.

| Compound | Model System | Key Findings | Primary Transport Mechanism |

|---|---|---|---|

| Glycyl-DL-valine | Leuconostoc mesenteroides | Energy-dependent and saturable uptake system, distinct from the valine uptake system. asm.org | Active Transport |

| Val-Val-Val Stereoisomers | Caco-2 cell monolayers | Low and similar permeability coefficients across stereoisomers. nih.gov | Passive Diffusion (Paracellular) |

| γ-glutamyl valine (γ-EV) | Caco-2 cell monolayers | Transport occurs via both PepT1-mediated and paracellular routes. nih.gov | Active Transport and Passive Diffusion |

Role of D-Amino Acids in Peptide-Mediated Biological Functions

The incorporation of D-amino acids, such as D-valine in this compound, is a key strategy in peptide chemistry to enhance biological stability and modulate activity.

Peptides composed of naturally occurring L-amino acids are often susceptible to rapid degradation by proteases in the body. The substitution with D-amino acids confers significant resistance to this enzymatic breakdown. This enhanced stability leads to a longer in vivo half-life, which is a desirable characteristic for therapeutic peptides. The presence of a D-amino acid can influence the peptide's secondary structure, which in turn affects its biological activity. While some D-amino acid substitutions can disrupt essential structures like the alpha-helix, leading to a loss of activity, others, particularly at the termini, can maintain or even enhance activity while improving stability. The precise impact depends on the position and type of the D-amino acid substitution.

Antioxidant and Immunomodulatory Research of Glycyl-Valine Derivatives

Peptides and their derivatives are increasingly being investigated for their potential to modulate the immune system and combat oxidative stress. The inclusion of D-amino acids can influence these properties.

Research has shown that the amino acid L-valine can enhance the phagocytic capabilities of macrophages, suggesting a role in modulating innate immunity. nih.gov Furthermore, valine has been demonstrated to protect against oxidative stress by improving mitochondrial function and reducing the production of reactive oxygen species. nih.govnih.gov Glycine (B1666218), the other component of this compound, has also been shown to mitigate oxidative stress. researchgate.netmdpi.com

Food-derived peptides are known to have immunomodulatory effects, influencing cytokine production and the function of immune cells. researchgate.net The incorporation of D-amino acids into peptides can modulate these immunomodulatory activities. For instance, peptides containing D-amino acids have been shown to inhibit the secretion of proinflammatory cytokines. nih.gov This suggests that this compound, by combining the known antioxidant properties of its constituent amino acids with the enhanced stability conferred by D-valine, may possess both antioxidant and immunomodulatory potential.

Neuroprotective Effects in Amino Acid and Peptide Research Contexts

There is a growing body of evidence suggesting that certain amino acids and dipeptides may exert neuroprotective effects. Both glycine and peptides containing D-amino acids have been implicated in neuroprotection.

Enzymatic Interactions and Substrate Specificity of Glycyl D Valine

Peptidase Hydrolysis and Substrate Recognition

The hydrolysis of the peptide bond in Glycyl-D-valine is a key reaction studied to understand the catalytic mechanisms of different peptidases. The specificity of these enzymes is often dictated by the stereochemistry and the nature of the amino acid residues flanking the scissile bond.

D-Peptidase Specificity Towards Glycyl-D-Amino Acid Peptides

D-peptidases are a class of enzymes that specifically recognize and cleave peptide bonds involving D-amino acids. The D-aminopeptidase (DAP) from Ochrobactrum anthropi exhibits remarkable stereospecificity towards amide bonds of D-amino acids, particularly those with D-alanine at the N-terminus. While direct studies on this compound are not extensively documented, the known specificity of DAPs suggests a potential for interaction. These enzymes are known to be inhibited by β-lactam antibiotics and are thought to play a role in the metabolism of peptidoglycans nih.gov. Computational studies on D-aminopeptidase have shown that the enzyme faces significantly higher energy barriers for the hydrolysis of peptides containing L-amino acids compared to their D-counterparts, highlighting the stringent stereoselectivity of the active site nih.gov. For instance, the activation barriers for acylation and aminolysis with an L-stereoisomer were found to be 10.7 and 17.7 kcal/mol higher, respectively, than with a D-substrate nih.gov.

Carboxypeptidase Activity and Substrate Requirements (e.g., Streptomyces albus G)

The DD-carboxypeptidase from Streptomyces albus G is a well-characterized enzyme that hydrolyzes the C-terminal D-alanyl-D-alanine linkages in bacterial cell wall peptidoglycan. This enzyme exhibits a clear requirement for a D-amino acid at the C-terminus of its substrates uliege.beresearchgate.net. While the enzyme can hydrolyze various peptides ending in a D-amino acid, its efficiency is influenced by the nature of both the C-terminal and penultimate residues.

Research has shown that the S. albus G carboxypeptidase can hydrolyze C-terminal glycyl-D-alanine linkages, but with a much lower efficiency compared to other substrates like Nα,Nε-diacetyl-L-lysyl-D-alanyl-D-alanine uliege.be. The nature of the C-terminal D-amino acid's side chain plays a crucial role in determining the rate of hydrolysis. Although direct kinetic data for this compound is not available in the cited literature, the findings for structurally similar peptides suggest that it would likely be a substrate, albeit potentially a less efficient one compared to peptidoglycan fragments. The enzyme's active site is understood to be a deep and narrow groove, which favors substrates with short side chains or alternating L- and D-isomers uliege.be.

Table 1: Relative Activity of Streptomyces albus G DD-Carboxypeptidase on Various Peptide Substrates

| Substrate | Relative Specific Activity (%) |

|---|---|

| Nα,Nε-diacetyl-L-lysyl-D-alanyl-D-alanine | 100 |

| UDP-N-acetylmuramyl-L-alanyl-D-glutamyl-(L)-meso-diaminopimelyl-(L)-D-alanyl-D-alanine | 85 |

| Nα,Nε-diacetyl-L-lysyl-D-alanyl-D-leucine | 30 |

| Nα-acetyl-L-lysyl-D-alanyl-D-alanine | 25 |

| Glycyl-D-alanine | <1 |

Transpeptidation Reactions and Acyl Acceptor Specificity (e.g., Streptomyces R61 DD-Peptidase)

The DD-peptidase from Streptomyces R61 is known to catalyze both carboxypeptidation and transpeptidation reactions, which are crucial for bacterial cell wall biosynthesis nih.govdrugbank.com. In the transpeptidation reaction, an acyl-enzyme intermediate is formed, and the acyl group is then transferred to an acceptor molecule.

Studies on the acyl acceptor specificity of the Streptomyces R61 DD-peptidase have revealed a dual specificity. D-amino acids are effective acceptors, mimicking the natural cross-linking process of peptidoglycan nih.gov. Interestingly, certain glycyl-L-amino acids, such as glycyl-L-alanine, also serve as good acceptors nih.gov. This suggests that the acceptor binding site can accommodate different types of molecules. While the direct use of this compound as an acyl acceptor has not been explicitly reported, the preference for D-amino acids as acceptors indicates that the D-valine moiety would be recognized by the enzyme's active site. The terminal carboxylate group of the acceptor appears to be a critical feature for binding, likely interacting with arginine and threonine residues in the active site .

Glycyl-Specific Aminopeptidases (e.g., Pyrococcus horikoshii TET Aminopeptidase)

The TET aminopeptidases are large, self-compartmentalized complexes found in various organisms. In the hyperthermophilic archaeon Pyrococcus horikoshii, several TET complexes with distinct substrate specificities coexist nih.govresearchgate.netnih.gov. One such complex, PhTET4, has been identified as a strict glycyl aminopeptidase, exclusively cleaving the N-terminal glycine (B1666218) residue from peptides nih.gov.

The enzyme's activity is highly specific for glycine at the P1 position. While its activity on a broad range of peptides has been tested, its interaction with substrates containing D-amino acids in the P1' position (the second residue), such as in this compound, has not been fully elucidated. An investigation into whether PhTET4 exhibits D-stereospecificity, similar to the glycine aminopeptidase from Aspergillus oryzae, was attempted, but no such activity was detected with D-alanine nih.govnih.gov. This suggests that while the enzyme is stringent for an N-terminal glycine, the stereochemistry of the adjacent residue might influence or even prevent hydrolysis.

Zirconium(IV)-Assisted Hydrolysis of this compound Peptide Bonds

Metal ions and their complexes can catalyze the hydrolysis of the exceptionally stable peptide bond under milder conditions than strong acids or bases. Zirconium(IV) complexes, in particular, have been shown to be effective in promoting peptide bond cleavage nih.gov. The mechanism involves the Zr(IV) ion acting as a Lewis acid, coordinating to the carbonyl oxygen of the peptide bond. This coordination polarizes the carbonyl group, making the carbonyl carbon more susceptible to nucleophilic attack by a water molecule or a hydroxide ion researchgate.net.

Kinetic studies on the hydrolysis of dipeptides such as glycylglycine (Gly-Gly) and glycylserine (Gly-Ser) in the presence of a dimeric Zr(IV)-substituted polyoxometalate have demonstrated a significant rate acceleration compared to the uncatalyzed reaction rsc.org. The hydrolysis rate is dependent on pH, with optimal activity observed in the slightly acidic range rsc.org. Although specific kinetic data for the Zr(IV)-assisted hydrolysis of this compound are not available, the established mechanism suggests that the peptide bond in this dipeptide would also be susceptible to cleavage by this method. The presence of the glycine residue would likely facilitate coordination with the Zr(IV) center.

Table 2: Observed Rate Constants for Zr(IV)-Assisted Hydrolysis of Dipeptides

| Dipeptide | Observed Rate Constant (kobs, s-1) at pD 5.4 and 60°C |

|---|---|

| Glycylserine (Gly-Ser) | 63.3 × 10-7 |

| Glycylglycine (Gly-Gly) | 4.44 × 10-7 |

Enzyme Inhibition and Modulation by Valine-Containing Dipeptides

Dipeptides and their derivatives can act as inhibitors or modulators of enzyme activity. The specific sequence and stereochemistry of the dipeptide are critical for its inhibitory potential and the mechanism of inhibition.

The dipeptide glycyl-L-leucine has been shown to inhibit the growth of Escherichia coli by acting as an inhibitor of threonine deaminase, an enzyme involved in isoleucine biosynthesis nih.gov. This demonstrates that dipeptides can interfere with metabolic pathways. While this study does not involve this compound, it highlights the potential for valine-containing dipeptides to act as enzyme inhibitors. The structural similarity between leucine and valine suggests that this compound could potentially interact with enzymes that have binding pockets accommodating branched-chain amino acids. However, specific studies on the inhibitory or modulatory effects of this compound on various enzymes are not extensively reported in the literature. Further research is needed to explore the potential of this dipeptide as a specific enzyme inhibitor or modulator.

Penicillinase Interactions

There is currently no specific information available in scientific literature detailing the direct interaction between this compound and penicillinase enzymes. Penicillinases, a type of β-lactamase, are bacterial enzymes that inactivate β-lactam antibiotics by hydrolyzing the amide bond in the β-lactam ring. The specificity of these enzymes is primarily directed towards the β-lactam structure. While some peptides can act as inhibitors or substrates for various enzymes, there is no documented evidence to suggest that this compound specifically interacts with penicillinases.

Peptidoglycan Metabolism and D-Amino Acid Integration

Peptidoglycan is a crucial component of the bacterial cell wall, providing structural integrity. Its synthesis is a complex process involving the assembly of glycan chains cross-linked by short peptides. These peptides typically contain both L- and D-amino acids, with D-alanine being a key component in the terminal position of the pentapeptide precursor (Lipid II).

The integration of D-amino acids into peptidoglycan is a critical step in its synthesis and is mediated by various enzymes, including transpeptidases. These enzymes catalyze the formation of peptide cross-links, which are essential for the strength of the cell wall. While bacteria are known to incorporate various D-amino acids into their peptidoglycan, specific research on the incorporation of the dipeptide this compound is not available. In theory, a dipeptide like this compound could potentially be incorporated if it can be recognized by the enzymes involved in peptidoglycan synthesis, but this has not been experimentally demonstrated.

Bacterial Cell Wall Vulnerability and Resistance Mechanisms

The bacterial cell wall is a primary target for many antibiotics. The enzymes involved in peptidoglycan synthesis, such as transpeptidases (also known as penicillin-binding proteins or PBPs), are the targets of β-lactam antibiotics like penicillin.

Alterations in the structure of peptidoglycan precursors can lead to antibiotic resistance. For example, in vancomycin-resistant enterococci, the terminal D-alanine-D-alanine of the pentapeptide precursor is replaced with D-alanine-D-lactate, which reduces the binding affinity of vancomycin.

Bacteria have evolved various resistance mechanisms to counteract the effects of antibiotics that target the cell wall. These mechanisms can include:

Enzymatic degradation of the antibiotic: As seen with penicillinases.

Alteration of the antibiotic target: Modifications to PBPs can reduce their affinity for β-lactam antibiotics.

Modification of the cell wall precursor: As described in vancomycin resistance.

While the incorporation of non-canonical D-amino acids can influence the properties of the cell wall, there is no specific information available on how this compound might affect bacterial cell wall vulnerability or contribute to resistance mechanisms.

Data Tables

Due to the absence of specific research on this compound in the contexts outlined, no data tables can be generated.

Conclusion and Future Research Directions

Current State of Glycyl-D-valine Research

Research on the dipeptide this compound is situated within the broader context of peptide science, where significant attention is given to the synthesis, structure, and function of peptides containing non-standard amino acids. While comprehensive studies focusing exclusively on this compound are limited, the existing body of research on related compounds provides valuable insights. The scientific focus is often on understanding the influence of D-amino acids on peptide structure and stability.

Current investigations into dipeptides, including isomers like Glycyl-L-valine, often revolve around their synthesis and metabolic pathways. cymitquimica.com Research into the hydrolysis of the peptide bond in this compound has been monitored at various pH levels to understand its stability and degradation products. lookchem.com The presence of the D-valine residue makes this dipeptide particularly interesting, as D-amino acids are known to confer resistance to enzymatic degradation, a property that is highly valuable in pharmacology.

The broader field of D-amino acid research highlights their importance as chiral sources for the synthesis of various bioactive compounds. D-valine itself is a crucial intermediate in the production of agricultural pesticides, veterinary antibiotics, and pharmaceutical drugs. researchgate.net This established utility of D-valine underscores the potential of this compound as a precursor or a building block in various synthetic applications. Therefore, the current state of research, while not extensive on the specific dipeptide, is supported by a strong foundation of knowledge on D-amino acids and peptide chemistry.

Emerging Avenues in Synthetic Biology and Drug Discovery

The unique properties of D-amino acids are paving new avenues for this compound in synthetic biology and drug discovery. Synthetic biology, which aims to design and construct new biological parts and systems, can leverage this compound for creating novel peptides with enhanced stability. cam.ac.uk The incorporation of D-valine can make peptides resistant to proteases, thereby prolonging their half-life in biological systems.

In drug discovery, the use of amino acids and dipeptides as components of prodrugs is a well-established strategy to improve the pharmacokinetic properties of therapeutic agents. nih.gov Valine ester prodrugs have been successfully used to enhance the oral bioavailability of various drugs by targeting peptide transporters like PEPT1. nih.gov this compound could be explored as a promoiety for drugs, potentially offering improved transport and a controlled release of the active compound upon hydrolysis. This is particularly relevant for antiviral and anticancer therapies where D-valine derivatives have shown promise. researchgate.net

Furthermore, metabolic engineering of microorganisms to produce specific amino acids and peptides is a rapidly advancing field. nih.gov Synthetic biology tools could be employed to develop microbial strains capable of efficiently synthesizing this compound. Such systems could provide a sustainable and cost-effective source of this dipeptide for various applications, including as a chiral building block for complex pharmaceuticals like semi-synthetic antibiotics and specialized pesticides. researchgate.net The development of engineered cellular systems for producing D-amino acid-containing peptides represents a significant future direction.

Advanced Analytical and Computational Methodologies for this compound Systems

The accurate characterization and analysis of dipeptides like this compound are crucial for understanding their properties and potential applications. Advanced analytical techniques are essential for distinguishing between isomers and quantifying the dipeptide in complex mixtures. acs.org Methodologies such as High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis coupled with Mass Spectrometry (MS) are powerful tools for the comprehensive analysis of dipeptides. acs.orgchromatographyonline.com Specifically, reversed-phase HPLC has been effectively used to quantify hydrolysis products of this compound after derivatization. lookchem.com

For structural elucidation, a combination of experimental and computational methods is employed. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy provide detailed information about the three-dimensional structure of peptides in solution. polarispeptides.com These experimental findings can be complemented by computational modeling. Quantum chemical studies, such as Density Functional Theory (DFT), have been used to analyze the molecular structure, vibrational spectra, and electronic properties of the related Glycyl-L-valine, and similar approaches can be applied to this compound. medchemexpress.com

Computational protein design and molecular dynamics simulations are emerging as powerful tools for predicting the effects of D-amino acid substitutions on peptide and protein stability. nih.gov These computational models can simulate the conformational dynamics of this compound and its interactions with biological targets, such as receptors or enzymes. mdpi.com Such in silico studies can guide the rational design of this compound-containing peptides for specific applications in drug discovery and materials science, accelerating the development process and reducing the need for extensive experimental screening.

Interactive Data Table: Analytical Techniques for Dipeptide Analysis

| Technique | Application for this compound | Potential Insights |

|---|---|---|

| HPLC-MS | Purity assessment, quantification in biological samples, and isomer separation. | Accurate measurement of concentration and confirmation of molecular weight. |

| NMR Spectroscopy | Determination of 3D structure and conformational dynamics in solution. | Understanding of spatial arrangement of atoms and intramolecular interactions. |

| Capillary Electrophoresis | High-resolution separation of isomers and analysis of charged molecules. | Efficient separation of this compound from Glycyl-L-valine and other components. |

| DFT Calculations | Prediction of molecular geometry, vibrational frequencies, and electronic properties. | Insights into molecular stability, reactivity, and spectroscopic signatures. |

| Molecular Dynamics | Simulation of peptide dynamics and interactions with other molecules over time. | Elucidation of binding mechanisms and conformational changes in a biological environment. |

Q & A

Q. How can researchers address ethical challenges in studies involving this compound’s toxicity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.